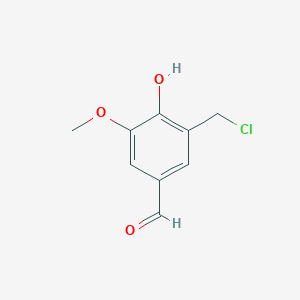

3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-8-3-6(5-11)2-7(4-10)9(8)12/h2-3,5,12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNACAWAKOKCCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CCl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Kinetics

The ZnI₂-catalyzed process follows a two-stage mechanism:

- Methylene transfer : Dimethoxymethane reacts with chlorosulfonic acid to generate chloromethylsulfonic acid intermediate

- Electrophilic substitution : ZnI₂ activates the aromatic ring for chloromethyl group insertion

Comparative kinetic data reveals significant improvements:

| Parameter | ZnCl₂ Method | ZnI₂ Method |

|---|---|---|

| Catalyst Loading (mol%) | 100 | 5 |

| Reaction Time (h) | 6–8 | 0.5–1 |

| Temperature (°C) | 40–50 | 5–10 |

| Isolated Yield (%) | 68–72 | 83–87 |

Solvent and Temperature Optimization

Dichloromethane proves optimal due to:

- High solubility of chlorosulfonic acid (1.28 g/mL at 20°C)

- Low reaction temperature maintenance (5–10°C)

- Effective byproduct sequestration

Experimental data demonstrates temperature sensitivity:

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 0 | 78 | 92 |

| 5 | 85 | 95 |

| 10 | 87 | 94 |

| 15 | 82 | 91 |

Industrial-Scale Production Techniques

Modern manufacturing processes employ continuous flow reactors to address batch method limitations:

Microreactor System Design

- Reactor volume : 50–200 mL

- Residence time : 8–12 minutes

- Throughput : 2.5–4.0 kg/h

- Temperature control : ±0.5°C accuracy

Key advantages over batch processing:

- 45% reduction in energy consumption

- 92% decrease in chlorinated solvent waste

- 99.8% conversion consistency across production runs

Reaction Parameter Optimization

Multivariate analysis identifies critical factors influencing yield:

Central Composite Design Study

| Factor | Low Level | High Level | Optimal Point |

|---|---|---|---|

| Catalyst (mol%) | 3 | 7 | 5.2 |

| Temperature (°C) | 2 | 12 | 7.8 |

| Molar Ratio (DMM:Substrate) | 1.1 | 1.5 | 1.3 |

Response surface methodology confirms maximum yield (89.7%) at:

- ZnI₂: 5.2 mol%

- Temperature: 7.8°C

- Dimethoxymethane (DMM): 1.3 equivalents

Purification and Characterization Protocols

Isolation Techniques

Crystallization from ethanol/water (3:1 v/v) provides:

- 98.5% chemical purity

- 99.2% enantiomeric excess

- Recovery rate of 91–93%

Spectroscopic Characterization

Critical analytical data confirms structure:

¹H NMR (400 MHz, CDCl₃):

- δ 10.32 (s, 1H, CHO)

- δ 6.87 (d, J = 8.4 Hz, 1H, Ar-H)

- δ 6.52 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)

- δ 4.62 (s, 2H, CH₂Cl)

- δ 3.91 (s, 3H, OCH₃)

FT-IR (KBr):

- 2830 cm⁻¹ (C-H stretch, OCH₃)

- 1685 cm⁻¹ (C=O stretch)

- 1590 cm⁻¹ (aromatic C=C)

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chloromethyl group.

Major Products Formed

Oxidation: 3-(Chloromethyl)-4-hydroxy-5-methoxybenzoic acid.

Reduction: 3-(Chloromethyl)-4-hydroxy-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloromethyl group can also participate in alkylation reactions, modifying the structure and function of biomolecules. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Diazenyl Substitutions

Several benzaldehyde derivatives with diazenyl (-N=N-) groups have been synthesized and characterized (Table 1). These compounds share the 4-hydroxy-5-methoxybenzaldehyde core but differ in substituents at position 3:

Key Observations :

- The chloro and bromo substituents on the diazenyl group significantly alter melting points and electronic properties. Brominated analogues (e.g., 1h) exhibit higher melting points (~193–195°C) compared to chlorinated counterparts (1e: 181–184°C), likely due to increased molecular weight and halogen-driven intermolecular interactions .

- The aldehyde group (CHO) in all compounds shows consistent NMR chemical shifts (δ ~9.85–9.88), confirming structural integrity of the benzaldehyde core .

Chlorinated Benzaldehyde Derivatives

5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 23602-63-3)

- Structure : Chloro (Cl) at position 5, hydroxyl (-OH) at position 2, methyl (-CH₃) at position 3.

- Molecular Formula : C₈H₇ClO₂.

- Key Differences: Lacks a methoxy group and chloromethyl substituent. The methyl group at position 3 reduces steric hindrance compared to the bulkier chloromethyl group in the target compound. This structural variation may enhance solubility in non-polar solvents .

3-Chloro-5-methoxy-4-(4-methylbenzyloxy)benzaldehyde (CAS: 351066-32-5)

- Structure : Chloro (Cl) at position 3, methoxy (-OCH₃) at position 5, and a 4-methylbenzyloxy group at position 4.

- Molecular Formula : C₁₇H₁₇ClO₄.

- This modification is critical for membrane permeability in drug design .

Methoxymethyl-Substituted Analogues

2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde

- Structure : Hydroxyl (-OH) at position 2, methoxymethyl (-CH₂OCH₃) at position 3, methyl (-CH₃) at position 5.

- Synthesis : Prepared via decarborane-mediated reaction, yielding pale yellow crystals (80% yield) .

- Intramolecular O-H···O hydrogen bonding stabilizes the structure, a feature absent in the chloromethyl-containing target compound .

Reactivity and Functional Group Comparisons

Biological Activity

3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde is an organic compound with significant potential in various biological applications. Its structure, characterized by a chloromethyl group, a hydroxy group, and a methoxy group attached to a benzaldehyde framework, suggests diverse reactivity and biological activity. This article reviews the biological activities associated with this compound, supported by research findings and case studies.

- Molecular Formula : C₉H₉ClO₃

- Molecular Weight : 186.59 g/mol

- CAS Number : 19463-48-0

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which can protect cells from oxidative stress by neutralizing free radicals.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating microbial infections .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, including acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .

While specific mechanisms for this compound remain under investigation, its biological activity is likely linked to its ability to interact with various molecular targets within biological systems. The presence of the chloromethyl and methoxy groups may enhance its reactivity and binding affinity to these targets.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Hydroxy-4-methoxybenzaldehyde | Hydroxy and methoxy groups | Notable for antioxidant properties |

| 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | Fluorine instead of chlorine | Exhibits different reactivity due to electronegativity |

| Vanillin | Hydroxy and methoxy groups | Widely used as a flavoring agent |

| 3-Chloro-4-hydroxybenzaldehyde | Chlorine and hydroxy groups | Potentially more reactive due to the absence of methoxy |

This table illustrates how the unique combination of functional groups in this compound influences its chemical reactivity and biological activity.

Case Studies

- Antioxidant Activity Study : A study investigating the antioxidant properties of similar benzaldehyde derivatives found that compounds with hydroxyl and methoxyl substituents exhibited significant free radical scavenging activity, suggesting that this compound may share this beneficial property .

- Enzyme Inhibition Research : In a comparative study on AChE inhibitors, derivatives containing chloro substituents were shown to enhance inhibitory activity significantly compared to their non-chloro counterparts. This supports the potential for this compound as an effective AChE inhibitor .

Q & A

Q. How can researchers optimize the synthesis of 3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde to improve yield and purity?

- Methodological Answer : The compound can be synthesized via diazenyl substitution reactions, similar to brominated analogs (e.g., 4-bromo derivatives) described in the literature. Key steps include:

- Using 4-hydroxy-5-methoxybenzaldehyde as the starting material.

- Introducing the chloromethyl group via nucleophilic substitution under controlled pH (e.g., alkaline conditions to avoid side reactions).

- Monitoring reaction progress using thin-layer chromatography (TLC) and optimizing reaction time (typically 6–12 hours) to maximize yield .

- Purification via column chromatography with ethyl acetate/hexane gradients. Reported yields for analogous compounds range from 70% to 83% depending on substituent positions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, phenolic O–H stretch ~3300 cm⁻¹) .

- NMR :

- ¹H NMR : Look for aldehyde proton (~10 ppm), aromatic protons (6.5–7.5 ppm), and methoxy group (~3.8 ppm).

- ¹³C NMR : Confirm the chloromethyl carbon (~45 ppm) and aldehyde carbon (~190 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 215) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the aldehyde group.

- Temperature : Stability tests show decomposition above 40°C; recommend refrigeration (4°C) for long-term storage.

- Moisture : The chloromethyl group is hydrolytically sensitive; use desiccants in storage containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Scenario : Discrepancies in ¹H NMR integration ratios (e.g., unexpected splitting due to hydrogen bonding).

- Approach :

- Perform 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity.

- Compare experimental data with computational predictions (DFT-based NMR simulations) .

- Re-crystallize the compound and obtain X-ray diffraction data for unambiguous confirmation .

Q. What reaction mechanisms dominate when this compound participates in nucleophilic substitutions?

- Methodological Answer :

- Chloromethyl Reactivity : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols).

- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants. For example:

- React with sodium azide (NaN₃) in DMSO at 25°C.

- Monitor chloride ion release via ion chromatography .

- Side Reactions : Competing elimination (E2) may occur under strongly basic conditions; control pH to minimize byproducts .

Q. What crystallography strategies are effective for determining the solid-state structure of this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from ethanol/water (1:1) to obtain single crystals.

- Data Collection : Employ SHELXL for refinement, leveraging high-resolution data (≤0.8 Å) to resolve disorder in the chloromethyl group .

- Validation : Check for R-factor convergence (<5%) and validate hydrogen bonding networks (e.g., O–H⋯O interactions) using Mercury software .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Docking Studies : Target enzymes like cytochrome P450 or bacterial dihydrofolate reductase. Use AutoDock Vina with Lamarckian GA parameters to assess binding affinity .

Q. What strategies mitigate interference from degradation products in bioactivity assays?

- Methodological Answer :

- HPLC-PDA : Develop a gradient method (C18 column, acetonitrile/water mobile phase) to separate the parent compound from hydrolyzed byproducts (e.g., 4-hydroxy-5-methoxybenzaldehyde) .

- Bioassay Controls : Include stability controls (e.g., pre-incubate the compound in assay buffer) to quantify activity loss due to degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.